XL01126

Parkinson's disease LRRK2 degradation PROTAC efficacy

XL01126 is a differentiated chemical probe for Parkinson's research. Its unique trans-cyclohexyl linker enables cooperative VHL/LRRK2 ternary complex formation, leading to fast, complete degradation of LRRK2—eliminating both catalytic and scaffolding functions. This mechanism overcomes the limitations of traditional kinase inhibitors (e.g., HG-10-102-01). With oral bioavailability (F=15%) and BBB permeability, it is ideal for sustained in vivo studies. Ensure rigorous control by co-procuring the inactive cis-XL01126 epimer.

Molecular Formula C50H64ClFN10O6S2
Molecular Weight 1019.7 g/mol
Cat. No. B10829344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL01126
Molecular FormulaC50H64ClFN10O6S2
Molecular Weight1019.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O
InChIInChI=1S/C50H64ClFN10O6S2/c1-30-41(69-29-56-30)34-12-10-31(11-13-34)24-54-44(64)39-23-36(63)27-62(39)46(66)42(58-47(67)50(52)16-17-50)49(2,3)70-28-33-8-6-32(7-9-33)26-60-18-20-61(21-19-60)45(65)35-14-15-38(40(22-35)68-5)57-48-55-25-37(51)43(53-4)59-48/h10-15,22,25,29,32-33,36,39,42,63H,6-9,16-21,23-24,26-28H2,1-5H3,(H,54,64)(H,58,67)(H2,53,55,57,59)/t32?,33?,36-,39+,42-/m1/s1
InChIKeyHKSBXNVKPFTBIG-WUEKOBJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XL01126: The Gold-Standard VHL-Based PROTAC Degrader for LRRK2 in Parkinson's Disease Research


XL01126 is a potent, selective, and orally bioavailable VHL-based proteolysis targeting chimera (PROTAC) designed to degrade leucine-rich repeat kinase 2 (LRRK2) [1]. This compound was developed to overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of LRRK2, a key therapeutic target in Parkinson's disease (PD) [1]. XL01126 is characterized by its fast degradation kinetics, ability to form a highly cooperative ternary complex, and remarkable property of crossing the blood-brain barrier (BBB) after oral or parenteral administration in mice [1].

Why XL01126 Cannot Be Substituted with Other LRRK2 Inhibitors or PROTACs


Generic substitution of XL01126 with other LRRK2-targeting agents is not scientifically valid due to its unique dual mechanism of action as a degrader, which eliminates both enzymatic and scaffolding functions, unlike kinase inhibitors such as HG-10-102-01 which only block catalytic activity [1]. Furthermore, even among LRRK2 PROTACs, subtle stereochemical differences in the linker, as seen in the epimer XL01134, can lead to over a 10-fold difference in binary binding affinity to VHL and significantly alter degradation efficacy and cooperativity [1]. The unique trans-cyclohexyl linker in XL01126 confers a specific conformational geometry that is critical for its potent and cooperative degradation profile, making it irreplaceable by its cis-analogues or other PROTACs with different linker compositions [2].

Quantitative Evidence for XL01126's Superiority as an LRRK2 Degrader Over Key Comparators


Superior LRRK2 Degradation Potency Compared to the Parent Inhibitor HG-10-102-01 and the Inactive Control cis-XL01126

XL01126 achieves potent degradation of LRRK2 in multiple cell lines, whereas its parent kinase inhibitor, HG-10-102-01, fails to degrade LRRK2 at all and only inhibits its phosphorylation. XL01126's degradation activity is highlighted by its DC50 values, which are in the low nanomolar range, while its inactive distomer control, cis-XL01126, shows no significant degradation (NDO) across various cell types [1].

Parkinson's disease LRRK2 degradation PROTAC efficacy

Enhanced Cooperativity in Ternary Complex Formation Compared to the Epimer XL01134

Despite having a >10-fold weaker binary binding affinity for VHL compared to its epimer XL01134, XL01126 forms a highly positively cooperative ternary complex with VHL and LRRK2. This cooperativity, quantified by the alpha (α) factor, is a key determinant of degradation efficiency [1].

PROTAC cooperativity ternary complex VHL E3 ligase

Proven Oral Bioavailability Enabling In Vivo Studies, a Distinguishing Feature from Many Preclinical PROTACs

XL01126 is distinguished by its oral bioavailability (F = 15%) in mice, a property that is rare and highly sought-after in PROTAC development. This allows for convenient in vivo dosing and is a significant advancement over many early-stage PROTACs that require intravenous or intraperitoneal administration [1].

Oral bioavailability in vivo pharmacology pharmacokinetics

Optimal Research Applications for XL01126 Based on Its Validated Differentiation Profile


Investigating LRRK2 Scaffolding vs. Catalytic Functions in Parkinson's Disease Models

XL01126 is the ideal chemical probe for dissecting the non-catalytic, scaffolding roles of LRRK2 in Parkinson's disease. Its ability to completely degrade the protein, in contrast to kinase inhibitors like HG-10-102-01 which only block catalytic activity, allows researchers to delineate which cellular phenotypes are dependent on LRRK2's kinase function versus its presence as a structural scaffold [1].

In Vivo Studies of LRRK2 Degradation in the Central Nervous System

The oral bioavailability (F = 15%) and blood-brain barrier permeability of XL01126 make it a superior choice for long-term, longitudinal in vivo studies in mouse models of Parkinson's disease. This enables convenient oral dosing to achieve sustained LRRK2 degradation in the brain, a feature not available with many other LRRK2-targeting tools [1].

Control Experiments for LRRK2 Degradation Specificity Using cis-XL01126

For rigorous experimental design, XL01126 must be used in conjunction with its inactive stereoisomer, cis-XL01126. The complete lack of LRRK2 degradation by cis-XL01126 across multiple cell lines validates it as an essential negative control, ensuring that any observed phenotypic effects are specifically due to LRRK2 degradation and not off-target inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL01126

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.